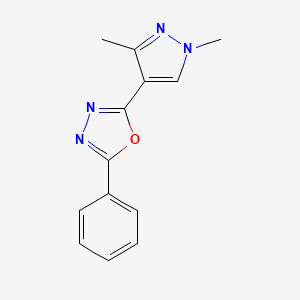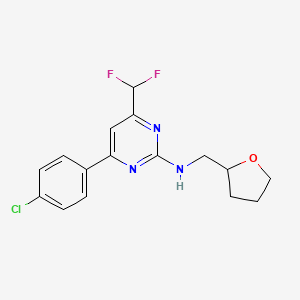![molecular formula C16H13F3N4O3 B10939882 2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10939882.png)
2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound that features a trifluoromethyl group, a pyrazolopyridine core, and a tricyclic structure
Preparation Methods
The synthesis of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[521One common method involves the use of trifluoromethylation reactions, which are crucial for incorporating the trifluoromethyl group into the molecule . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyrazolopyridines and tricyclic structures. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of 4-[4-METHYL-6-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE lies in its combination of a trifluoromethyl group with a pyrazolopyridine core and a tricyclic structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13F3N4O3 |
|---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H13F3N4O3/c1-5-4-8(16(17,18)19)20-12-9(5)13(22-21-12)23-14(24)10-6-2-3-7(26-6)11(10)15(23)25/h4,6-7,10-11H,2-3H2,1H3,(H,20,21,22) |
InChI Key |
KQDWBQAGZRGCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4C5CCC(C4C3=O)O5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-(4-fluoro-2-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939804.png)
![2-({5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10939812.png)


![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939826.png)
![4-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939834.png)
![2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939846.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939852.png)
![N-(3,5-dichloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10939857.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10939871.png)
![13-cyclopropyl-11-(difluoromethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10939872.png)
![1-[(3-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10939874.png)
![2,5-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10939883.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10939890.png)
